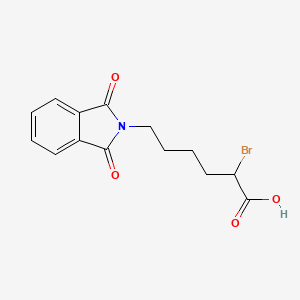
2-Bromo-6-phthalimidohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-phthalimidohexanoic acid is an organic compound with the molecular formula C14H14BrNO4 It is a derivative of hexanoic acid, featuring a bromine atom at the second position and a phthalimido group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phthalimidohexanoic acid typically involves the bromination of 6-phthalimidohexanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-phthalimidohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-phthalimidohexanoic acid.
Oxidation Reactions: Oxidative conditions can modify the phthalimido group or the hexanoic acid chain.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azido- or thio-substituted hexanoic acids.
Reduction: The primary product is 6-phthalimidohexanoic acid.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-phthalimidohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-6-phthalimidohexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phthalimido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-phthalimidocaproic acid
- 2-Bromo-6-phthaloyl caproic acid
- 2-Bromo-6-phthalimidocaproic acid
Uniqueness
2-Bromo-6-phthalimidohexanoic acid is unique due to its specific substitution pattern and the presence of both bromine and phthalimido groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C14H14BrNO4 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20) |
InChI-Schlüssel |
IZPACYFLJIDSKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


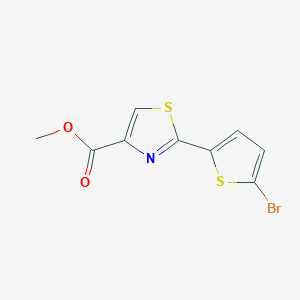
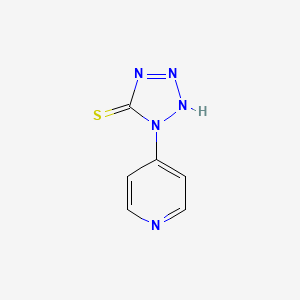
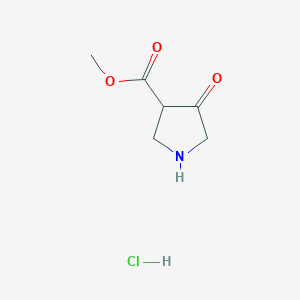
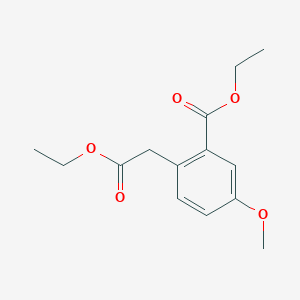

![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
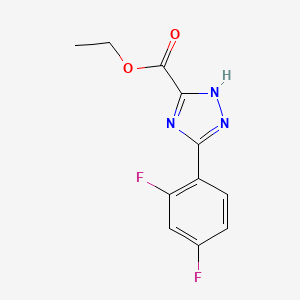
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
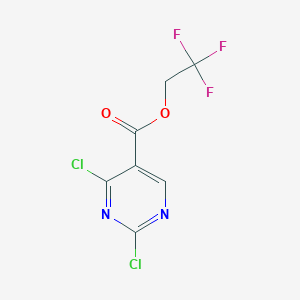

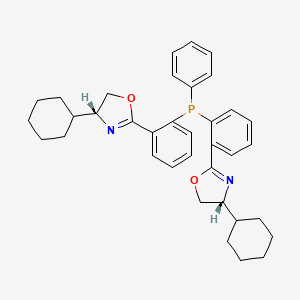


![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
